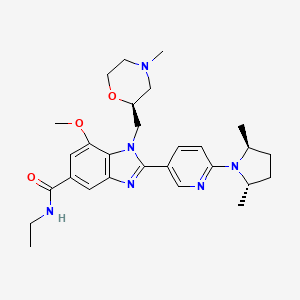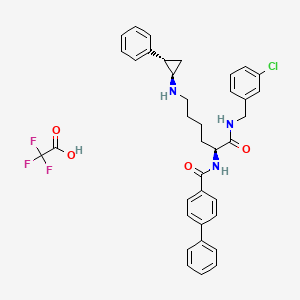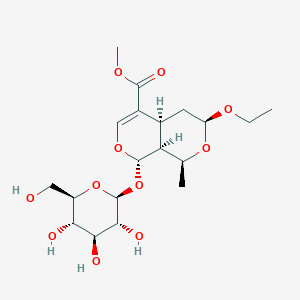
7alpha-O-Ethylmorroniside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound targets two clinically validated enzymes, making it a promising candidate for therapeutic applications.
Vorbereitungsmethoden
The synthesis of Compound 7 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Analyse Chemischer Reaktionen
Compound 7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group in Compound 7 can lead to the formation of a ketone or aldehyde .
Wissenschaftliche Forschungsanwendungen
Compound 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating hyperoxaluria and other metabolic disorders.
Industry: Utilized in the development of diagnostic tools and assays for enzyme activity measurement
Wirkmechanismus
The mechanism of action of Compound 7 involves the inhibition of lactate dehydrogenase A and glycolate oxidase. By binding to the active sites of these enzymes, Compound 7 prevents the conversion of substrates into products, thereby reducing the levels of oxalate in the body. This dual inhibition is achieved through specific interactions with key amino acid residues in the enzyme active sites, leading to a decrease in enzyme activity and subsequent reduction in oxalate production .
Vergleich Mit ähnlichen Verbindungen
Compound 7 can be compared with other similar compounds, such as:
Lactate dehydrogenase inhibitors: These compounds specifically target lactate dehydrogenase and are used in cancer therapy to inhibit tumor growth.
Glycolate oxidase inhibitors: These compounds specifically target glycolate oxidase and are used in the treatment of primary hyperoxaluria.
Dual inhibitors: Compounds that target multiple enzymes simultaneously, offering a broader therapeutic effect.
The uniqueness of Compound 7 lies in its ability to inhibit both lactate dehydrogenase A and glycolate oxidase, providing a more comprehensive approach to reducing oxalate levels compared to single-enzyme inhibitors .
Eigenschaften
Molekularformel |
C19H30O11 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
methyl (1S,3S,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12-,13+,14+,15-,16+,18-,19-/m0/s1 |
InChI-Schlüssel |
IRKFOLIBBQDADK-HWCWTJPSSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@H]2[C@@H]([C@@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




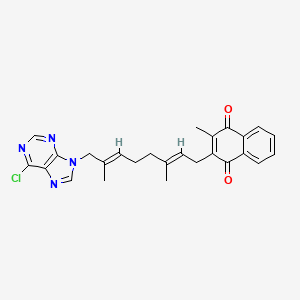
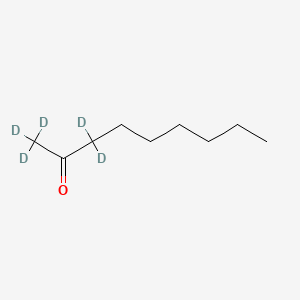

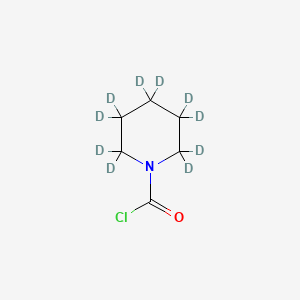
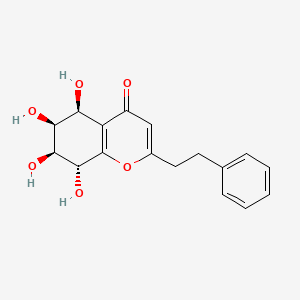


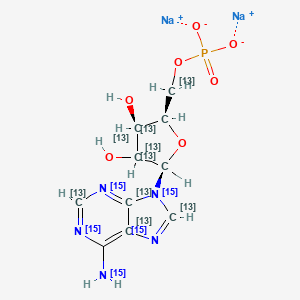
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
